![molecular formula C10H19Cl2N5 B13073741 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13073741.png)
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride is a chemical compound with the molecular formula C10H17N5•2HCl. It is a derivative of piperazine and pyrimidine, which are both important scaffolds in medicinal chemistry. This compound is often used in biochemical research, particularly in the study of proteomics and drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride typically involves the reaction of pyrimidine derivatives with piperazine. One common method involves the nucleophilic substitution reaction between 2-chloropyrimidine and piperazine, followed by the addition of ethylenediamine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce the corresponding amines .
Applications De Recherche Scientifique
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Pyrimidyl)piperazine: A metabolite of buspirone, used in the study of neurotransmitter systems.
2-(4-Phenylpiperazin-1-yl)pyrimidine: Investigated for its potential as a therapeutic agent in cancer treatment.
Uniqueness
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride is unique due to its dual functionality, combining the properties of both pyrimidine and piperazine. This dual functionality allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H19Cl2N5 |
|---|---|
Poids moléculaire |
280.19 g/mol |
Nom IUPAC |
2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C10H17N5.2ClH/c11-2-5-14-6-8-15(9-7-14)10-12-3-1-4-13-10;;/h1,3-4H,2,5-9,11H2;2*1H |
Clé InChI |
ZITJIOAIBSBBFP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCN)C2=NC=CC=N2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


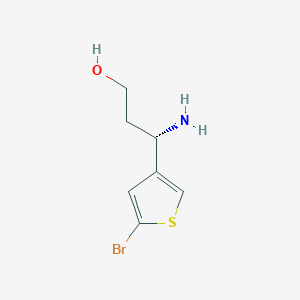
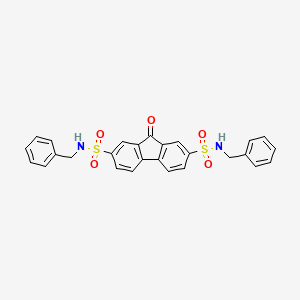
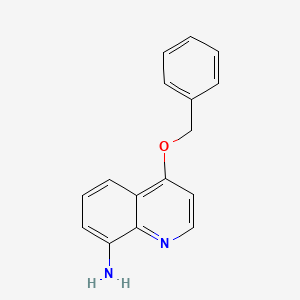
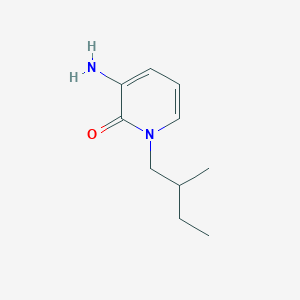
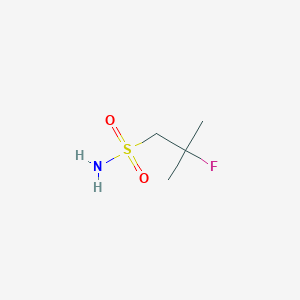


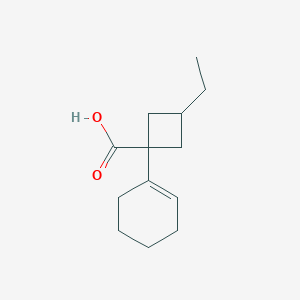


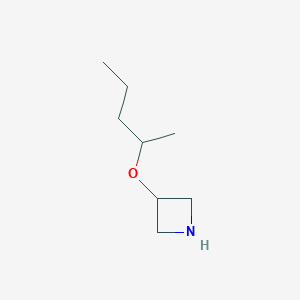
![tert-Butyl7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13073747.png)
![Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13073750.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine](/img/structure/B13073768.png)
